N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a complex structure that includes a fluorobenzoyl group, a piperidine ring, and an imidazole sulfonamide moiety, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 2-fluorobenzoyl chloride with piperidine under basic conditions to form 1-(2-fluorobenzoyl)piperidine.
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Methylation: : The next step involves the methylation of the piperidine nitrogen. This can be done using methyl iodide in the presence of a base such as potassium carbonate.
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Imidazole Sulfonamide Formation: : The final step involves the introduction of the imidazole sulfonamide group. This can be achieved by reacting the methylated piperidine intermediate with 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the imidazole moiety.
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Reduction: : Reduction reactions can occur at the carbonyl group of the fluorobenzoyl moiety.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
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Medicinal Chemistry: : It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
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Biological Studies: : The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
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Pharmacology: : It can be used in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
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Industrial Applications: : The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance its binding affinity to these targets, while the piperidine and imidazole sulfonamide moieties could modulate its activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.
N-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide: Similar structure but with a bromine atom instead of fluorine.
N-((1-(2-methylbenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide can significantly influence its chemical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it unique compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-21-11-16(19-12-21)26(24,25)20-10-13-6-8-22(9-7-13)17(23)14-4-2-3-5-15(14)18/h2-5,11-13,20H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNGQJHVKALEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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